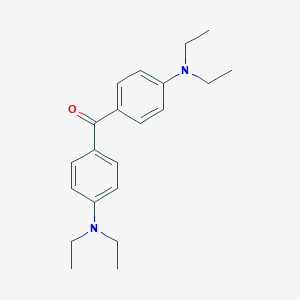

4,4'-Bis(diethylamino)benzophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70660. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

bis[4-(diethylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHBFRJRBHMIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059014 | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Other Solid | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90-93-7 | |

| Record name | 4,4-Bis(diethylamino)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(4-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(diethylamino)benzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(diethylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(diethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4,4'-Bis(diethylamino)benzophenone, a key intermediate in the production of various dyes and pigments, and a valuable photosensitizer in polymer chemistry.[1][2] This document outlines the core reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of N,N-diethylaniline with an acylating agent such as phosgene (B1210022) (COCl₂) or a suitable substitute like triphosgene (B27547) or oxalyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4][5]

The reaction proceeds in two main stages. Initially, the acylating agent reacts with the Lewis acid catalyst to form a highly electrophilic acylium ion. Subsequently, two equivalents of N,N-diethylaniline undergo electrophilic attack by the acylium ion, leading to the formation of the desired benzophenone (B1666685) derivative. The strong electron-donating nature of the diethylamino groups activates the para position of the benzene (B151609) ring, facilitating the substitution.[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents

-

N,N-diethylaniline

-

Phosgene (or a solution of a phosgene substitute like triphosgene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)

-

Ethanol (B145695) or n-heptane for recrystallization[6]

Synthesis Procedure

-

Reaction Setup : A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet to a scrubbing system (for phosgene), and a thermometer is assembled and flame-dried to ensure anhydrous conditions.

-

Initial Mixture : The reaction flask is charged with anhydrous solvent and N,N-diethylaniline. The mixture is cooled in an ice-salt bath to a temperature between 0 and 5 °C.

-

Catalyst Addition : Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the low temperature.

-

Acylating Agent Addition : A solution of phosgene (or its substitute) in the anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction temperature is carefully controlled and maintained below 10 °C.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Workup : The reaction mixture is then cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Neutralization and Extraction : The acidic aqueous solution is neutralized with a solution of sodium hydroxide or sodium carbonate until it becomes alkaline. The product is then extracted with an organic solvent like dichloromethane. The organic layers are combined.

-

Washing and Drying : The combined organic extracts are washed with water and then with brine. The organic layer is dried over an anhydrous drying agent.

-

Solvent Removal and Purification : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or n-heptane to afford a light yellow crystalline solid.[6]

Alternative Synthesis Pathway: Oxidation of Bis(4-diethylaminophenyl)methanol

An alternative route to this compound involves the oxidation of bis(4-diethylaminophenyl)methanol.[1]

Experimental Protocol for Oxidation

-

Reaction Setup : In a dry reaction flask, silica (B1680970) gel and an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) are added to a solvent like dichloromethane (DCM).[1]

-

Reactant Addition : Bis(4-diethylaminophenyl)methanol is slowly added to the reaction mixture.[1]

-

Reaction : The mixture is stirred at room temperature, typically overnight.[1]

-

Purification : The reaction mixture is filtered through diatomaceous earth, and the filtrate is concentrated under vacuum. The resulting residue is purified by silica gel column chromatography to obtain the final product.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₈N₂O | [6] |

| Molecular Weight | 324.46 g/mol | [6] |

| Melting Point | 90-95 °C | |

| Appearance | Yellow to yellow-green crystalline granules | [6] |

| Purity (HPLC) | ≥98.0% | |

| Yield (from 4,4'-dichlorobenzophenone (B107185) and diethylamine (B46881) - analogous to dimethylamine (B145610) synthesis) | Potentially high, analogous dimethylamine synthesis reports 96.3% | [7] |

| Yield (from oxidation of 4,4'-methylenebis(N,N-diethylaniline) - analogous to dimethylaniline synthesis) | A similar synthesis for the tetraethyl compound reported a yield of 25.3 g from 29 g of crude product after recrystallization. | [6] |

| Bulk Density | 400 kg/m ³ | |

| Flash Point | 151 °C |

Visualizing the Synthesis Pathway

The following diagrams illustrate the core synthesis pathway and a logical workflow for the production of this compound.

Caption: Friedel-Crafts acylation of N,N-diethylaniline.

Caption: Step-by-step experimental workflow.

References

- 1. Page loading... [guidechem.com]

- 2. Michler's ketone - Wikipedia [en.wikipedia.org]

- 3. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. Friedel-Crafts Acylation [www1.udel.edu]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4'-Bis(diethylamino) benzophenone | 90-93-7 [chemicalbook.com]

- 7. US2231067A - Preparation of michler's ketone - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4'-Bis(diethylamino)benzophenone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(diethylamino)benzophenone, also known as Ethyl Michler's ketone, is a substituted aromatic ketone with significant industrial and research applications. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and purification. Particular emphasis is placed on its role as a Type II photoinitiator in ultraviolet (UV) curing processes, a mechanism of significant interest in polymer chemistry and materials science. This document also explores its relevance to drug development, particularly in the context of dental materials and toxicology.

Chemical Structure and Identification

This compound possesses a central carbonyl group bonded to two phenyl rings. Each phenyl ring is substituted at the para position with a diethylamino group. This structure, with its electron-donating diethylamino groups, is key to its photochemical activity.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | bis[4-(diethylamino)phenyl]methanone[1] |

| Synonyms | Ethyl Michler's ketone, 4,4'-(Tetraethyldiamino)benzophenone, DEABP[1][2] |

| CAS Number | 90-93-7[3][4] |

| Molecular Formula | C21H28N2O[5][6] |

| Molecular Weight | 324.46 g/mol [4][5] |

| InChI Key | VYHBFRJRBHMIQZ-UHFFFAOYSA-N[7][8] |

| SMILES | CCN(CC)c1ccc(C(=O)c2ccc(N(CC)CC)cc2)cc1 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a yellow to yellow-green crystalline solid at room temperature and is sensitive to light.[3][6] Its insolubility in water and good solubility in organic solvents are important for its applications.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Yellow to yellow-green crystalline granules[5][6][7] |

| Melting Point | 89-92 °C[3][9] |

| Boiling Point | 475.7 °C at 760 mmHg[3] |

| Density | 1.048 g/cm³[3] |

| Water Solubility | Insoluble[3][6] |

| LogP | 4.61[3] |

| Vapor Pressure | 0 Pa at 20°C[3] |

| Flash Point | 193.6 °C[3] |

| Storage Temperature | Store below +30°C[3][6] |

| Sensitivity | Light Sensitive[3][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum is fundamental to its role as a photoinitiator. It exhibits strong absorption in the UVA region.

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1640-1680 | C=O (Ketone) stretching |

| ~1585-1600 & ~1400-1500 | C-C stretching in aromatic ring[10] |

| ~3000-3100 | Aromatic C-H stretching[10] |

| Below 3000 | Aliphatic C-H stretching[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 4: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~1.1-1.2 | -CH₃ (triplet) |

| ~3.3-3.4 | -CH₂- (quartet) | |

| ~6.6-6.7 | Aromatic H (ortho to -N(Et)₂) | |

| ~7.2-7.3 | Aromatic H (meta to -N(Et)₂) | |

| ¹³C NMR | ~12.5 | -CH₃ |

| ~44.3 | -CH₂- | |

| ~110.8 | Aromatic C (ortho to -N(Et)₂) | |

| ~125.7 | Aromatic C (ipso to C=O) | |

| ~131.7 | Aromatic C (meta to -N(Et)₂) | |

| ~150.9 | Aromatic C (para to C=O) | |

| ~194.5 | C=O (Ketone) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the oxidation of 4,4'-bis(diethylamino)diphenylmethane.

Protocol: Oxidation of 4,4'-bis(diethylamino)diphenylmethane

-

Reaction Setup: In a 250 mL four-necked flask, combine 30g of 4,4'-bis(dialkylamino)diphenylmethane, 0.9g of a cobalt complex catalyst, 0.9g of tetrachlorophenylhydrazine, 1g of trioctylmethylammonium chloride, and 100 mL of chlorobenzene.[6][7]

-

Oxidation: At room temperature, slowly add 13.2g of 30% hydrogen peroxide dropwise, maintaining the reaction temperature between 20 and 25°C.[6][7]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is fully consumed.[6][7]

-

Workup: Upon completion, cool the reaction mixture to 5°C and wash with 30 mL of a 20% sodium bisulfite solution. Allow the layers to separate.[6][7]

-

Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.[6][7]

Purification

The crude product can be purified by recrystallization.

Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (B145695) (approximately 25 mL per gram of crude product).[5][7]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration.

-

Drying: Dry the purified crystals under vacuum.[5][7] An alternative recrystallization solvent is n-heptane.[6]

Mechanism of Action: Photoinitiation

This compound functions as a Type II photoinitiator. Upon absorption of UV radiation, it undergoes intersystem crossing to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist, typically an amine, to generate free radicals that initiate polymerization.

Caption: Photochemical initiation mechanism of DEABP.

This process is highly efficient and is widely used in UV-curable coatings, inks, and adhesives.[2][11]

Relevance to Drug Development

While primarily an industrial chemical, this compound has applications and toxicological considerations relevant to the field of drug development.

Applications in Dental Materials

This compound is used as a co-initiator in dental resins for 3D printing.[12][13] Its addition to a binary photoinitiating system (e.g., camphorquinone-amine) has been shown to significantly enhance the degree of conversion of the photopolymer, leading to improved material properties.[12][13]

Toxicology and Safety

Benzophenones as a class are listed as chemicals suspected of having endocrine-disrupting effects.[14] While benzophenone (B1666685) itself does not show estrogenic activity, some hydroxylated derivatives do.[14] This is a crucial consideration for any application involving potential human exposure.

Studies on the parent compound, benzophenone, have shown evidence of carcinogenic activity in rodents at high doses.[15] this compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[14] It is also very toxic to aquatic organisms.[14]

Experimental Workflow for Cytotoxicity Assessment

For any new material intended for biomedical applications, a thorough cytotoxicity assessment is mandatory. The following workflow outlines a typical approach.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a versatile molecule with a well-established role as a photoinitiator in industrial applications. Its unique photochemical properties continue to be an area of active research. For professionals in drug development, its use in dental materials highlights its potential in biomedical applications. However, a thorough understanding of its toxicological profile is essential for ensuring the safety and biocompatibility of any material containing this compound. Further research into its biological interactions and long-term effects is warranted.

References

- 1. This compound | C21H28N2O | CID 66663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 90-93-7 | Benchchem [benchchem.com]

- 4. 4,4 -Bis(diethylamino)benzophenone = 99 90-93-7 [sigmaaldrich.com]

- 5. 4,4'-Bis(diethylamino) benzophenone | 90-93-7 [chemicalbook.com]

- 6. 4,4'-Bis(diethylamino) benzophenone CAS#: 90-93-7 [m.chemicalbook.com]

- 7. 4,4'-Bis(diethylamino) benzophenone(90-93-7) 1H NMR [m.chemicalbook.com]

- 8. 4,4'-Bis(diethylamino) benzophenone(90-93-7) 13C NMR spectrum [chemicalbook.com]

- 9. 4,4 -Bis(diethylamino)benzophenone = 99 90-93-7 [sigmaaldrich.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. unisunchem.com [unisunchem.com]

- 12. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,4'-Bis(diethylamino)benzophenone: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4,4'-Bis(diethylamino)benzophenone, a compound of significant interest in polymer chemistry and photochemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons of the benzene (B151609) rings and the diethylamino groups, respectively. While specific chemical shift values can be found in various spectral databases, the expected signals are summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6, H-2', H-6') | ~7.2-7.4 | Doublet | 4H |

| Aromatic (H-3, H-5, H-3', H-5') | ~6.6-6.8 | Doublet | 4H |

| Methylene (-CH₂-) | ~3.4 | Quartet | 8H |

| Methyl (-CH₃) | ~1.2 | Triplet | 12H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the diethylamino substituents.[1][2]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Aromatic (C-4, C-4') | ~150 |

| Aromatic (C-2, C-6, C-2', C-6') | ~132 |

| Aromatic (C-1, C-1') | ~125 |

| Aromatic (C-3, C-5, C-3', H-5') | ~110 |

| Methylene (-CH₂-) | ~44 |

| Methyl (-CH₃) | ~13 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-N bonds.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1630 - 1650 |

| C-H (Aromatic) | 3000 - 3100 |

| C-N (Aromatic Amine) | 1200 - 1350 |

| C-H (Aliphatic) | 2850 - 2970 |

| C=C (Aromatic) | 1500 - 1600 |

Table 3: Key IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits strong absorption in the UV region, which is a key characteristic for its application as a photoinitiator.[4]

| Parameter | Value | Solvent |

| λmax | 352 nm[5] | THF |

| Molar Absorptivity (ε) at 365 nm | 37,260 L·mol⁻¹·cm⁻¹[4] | Not Specified |

Table 4: UV-Vis Spectroscopic Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., THF, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference. The typical wavelength range is 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. 4,4'-Bis(diethylamino) benzophenone(90-93-7) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4,4'-Bis(diethylamino) benzophenone(90-93-7) IR Spectrum [chemicalbook.com]

- 4. This compound | 90-93-7 | Benchchem [benchchem.com]

- 5. 4,4'-Bis(diethylamino) benzophenone CAS#: 90-93-7 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 4,4'-Bis(diethylamino)benzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4,4'-Bis(diethylamino)benzophenone (DEABP), also known as Ethyl Michler's ketone, as a Type II photoinitiator. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development and polymer chemistry. This document details the fundamental photochemical and photophysical processes that govern the function of DEABP in initiating free-radical polymerization, with a focus on its interaction with amine co-initiators. Key quantitative data are summarized, and detailed experimental protocols for characterizing the photopolymerization process are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound (DEABP) is a highly efficient photoinitiator widely utilized in ultraviolet (UV) curing applications, such as in the manufacturing of coatings, inks, adhesives, and polymers.[1] Its efficacy stems from its strong absorption in the near-UV region and its ability to generate free radicals upon irradiation, which in turn initiate polymerization. DEABP is classified as a Norrish Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to produce the initiating radicals through a bimolecular reaction.[1][2] Understanding the intricate mechanism of this process is paramount for optimizing polymerization kinetics, controlling material properties, and developing novel photopolymerizable systems.

Photochemical Mechanism of Action

The initiation of polymerization by the DEABP/amine system is a multi-step process that begins with the absorption of light and culminates in the generation of reactive free radicals.

Photoexcitation and Intersystem Crossing

Upon absorption of UV radiation, typically in the 250-450 nm range, the DEABP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] Due to the presence of the carbonyl group, DEABP, like other benzophenone (B1666685) derivatives, undergoes efficient intersystem crossing (ISC) from the singlet state to a more stable and longer-lived triplet state (T₁).[1][2] This triplet state is the key reactive species in the subsequent steps of the photoinitiation process.

Hydrogen Abstraction and Radical Generation

The excited triplet state of DEABP (DEABP (T₁*)) is a potent hydrogen abstractor. It interacts with a hydrogen donor, which in most practical applications is a tertiary amine co-initiator (R₃N).[1][2] This bimolecular reaction involves the transfer of a hydrogen atom from the amine to the excited DEABP molecule, resulting in the formation of a ketyl radical and an aminoalkyl radical.[1]

The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers (e.g., acrylates). The ketyl radical is generally less reactive and may participate in termination reactions.[2]

Quantitative Data

The efficiency of DEABP as a photoinitiator is governed by several key photophysical and photochemical parameters.

| Parameter | Value | Conditions | Reference |

| Molar Absorptivity (ε) | 37,260 L·mol⁻¹·cm⁻¹ | at 365 nm | [3] |

| Fluorescence Quantum Yield (Φf) | 0.003 | in Chloroform | [3] |

| Triplet Quantum Yield (ΦT) | Varies with solvent | - | [3] |

| Rate of Intersystem Crossing (k_isc) | Varies with solvent and hydrogen bonding | - | [3] |

The low fluorescence quantum yield is advantageous for a photoinitiator, as it indicates that most of the absorbed energy is channeled towards the formation of the reactive triplet state rather than being dissipated as light.[3] The triplet quantum yield for benzophenone derivatives is known to be highly dependent on the solvent environment.[3]

Experimental Protocols

Accurate characterization of the photopolymerization process initiated by DEABP is crucial for research and development. The following are detailed methodologies for key experiments.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups (e.g., C=C double bonds in acrylates) in real-time.

Methodology:

-

Sample Preparation: In a UV-filtered environment, prepare a thin film of the photopolymerizable formulation containing DEABP and the amine co-initiator between two transparent salt plates (e.g., KBr or NaCl) or on an attenuated total reflectance (ATR) crystal.

-

Instrument Setup: Configure the FTIR spectrometer for rapid, continuous scanning in the mid-infrared region.

-

Baseline Spectrum: Record an initial IR spectrum of the uncured sample before UV exposure.

-

Photopolymerization: Initiate the polymerization by exposing the sample to a UV light source with a controlled intensity and wavelength (e.g., 365 nm).

-

Data Acquisition: Simultaneously start the UV exposure and the collection of IR spectra at regular, short intervals.

-

Data Analysis: The degree of conversion of the functional groups is calculated by monitoring the decrease in the area of their characteristic absorption bands over time.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time, providing valuable information about the reaction kinetics.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the liquid photopolymer formulation into an aluminum DSC pan under subdued light.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate the sample to the desired isothermal temperature.

-

UV Exposure: Once the heat flow signal stabilizes, expose the sample to a UV light source of a specific intensity and wavelength. The instrument records the exothermic heat flow.

-

Baseline Correction: A second UV exposure after the initial polymerization is often performed to establish a baseline, which is then subtracted from the initial data.

-

Data Analysis: The heat flow data is used to determine the reaction enthalpy (ΔH), degree of conversion, and polymerization rate.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique for studying the transient species involved in the photoinitiation process, such as the triplet state of DEABP and the resulting radicals.

Methodology:

-

Sample Preparation: Prepare a dilute solution of DEABP and the amine co-initiator in a suitable solvent in a quartz cuvette. Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon).

-

Instrument Setup: The setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a monitoring light source, monochromator, and detector to record the transient absorption spectra.

-

Excitation and Detection: The sample is excited with a short laser pulse, and the changes in absorbance are monitored at different wavelengths as a function of time, typically on the nanosecond to microsecond timescale.

-

Data Analysis: The transient absorption spectra and their decay kinetics provide information about the lifetime of the triplet state, the formation of radicals, and the rate constants of the various reaction steps.

Conclusion

This compound is a highly effective Type II photoinitiator whose mechanism of action is well-established. The process, initiated by photoexcitation and proceeding through intersystem crossing and hydrogen abstraction from an amine co-initiator, leads to the efficient generation of free radicals for polymerization. A thorough understanding of the underlying photophysical and photochemical principles, supported by quantitative data and robust experimental characterization, is essential for the rational design and optimization of photopolymerizable materials for a wide range of applications in research, medicine, and industry. This guide provides the foundational knowledge and practical methodologies to aid scientists and researchers in their endeavors in this dynamic field.

References

The Solubility and Stability of 4,4'-Bis(diethylamino)benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4,4'-Bis(diethylamino)benzophenone, a key photoinitiator used in various industrial applications. This document compiles available data on its solubility in organic solvents, its stability under various conditions, and potential degradation pathways. Detailed experimental protocols for solubility and stability testing are also provided to assist researchers in their laboratory work.

Introduction to this compound

This compound, also known as Michler's ethyl ketone, is a yellow crystalline organic compound.[1] It functions as a highly efficient Type II photoinitiator, widely utilized in UV-curable coatings, inks, and adhesives to initiate polymerization upon exposure to ultraviolet light. Its chemical structure, featuring a benzophenone (B1666685) core with two diethylamino groups, is crucial to its photochemical activity.

Solubility Profile

Qualitative Solubility Data

The compound is generally characterized as being sparingly soluble in water but soluble in several common organic solvents.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Solubility |

| Protic Solvents | Water | Sparingly soluble/Insoluble[1][2] |

| Ethanol | Soluble[1] | |

| Methanol | Slightly Soluble | |

| Aprotic Solvents | Acetone | Soluble[1] |

| Chloroform | Slightly Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and the actual quantitative solubility may vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the saturation concentration of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid. Calculate the solubility in g/100 mL.

-

Chromatographic/Spectroscopic Method: Prepare a calibration curve of known concentrations of this compound in the solvent of interest. Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve and determine the concentration using HPLC-UV or UV-Vis spectrophotometry.

-

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

This compound is generally considered stable under normal storage conditions, which include protection from light and incompatible materials.

General Stability and Incompatibilities

The compound is stable under normal temperatures and pressures. However, it is sensitive to light and should be stored accordingly. It is incompatible with strong oxidizing agents.

Table 2: Stability Information for this compound

| Condition | Stability | Notes |

| Temperature | Stable at ambient temperatures. | |

| Light | Sensitive to light. | Photodegradation can occur upon exposure to UV radiation. |

| pH | Data not readily available. | Extremes in pH may promote hydrolysis, though this is not well-documented. |

| Incompatibilities | Oxidizing agents. | Contact with strong oxidizers should be avoided. |

Photostability and Degradation Pathways

As a photoinitiator, this compound is designed to be photoreactive. Exposure to UV radiation can lead to its degradation. While specific studies on this compound are limited, research on the closely related Michler's Ketone (the dimethyl analog) provides insight into potential degradation pathways. The photocatalytic degradation of Michler's Ketone in the presence of TiO2 and UV light proceeds through competitive reactions, including N-de-methylation and the breakdown of the benzophenone structure.

A study on the photocatalytic degradation of Michler's Ethyl Ketone (the target compound) identified several degradation products, including N-hydroxyethylated species and N-de-ethylated compounds. This suggests that the primary degradation pathways involve modifications to the diethylamino groups.

Potential Photodegradation Workflow

Caption: Potential photodegradation pathways.

Experimental Protocol for Stability Testing

The following protocol outlines a general procedure for assessing the photostability of this compound in solution, which can be adapted for other stress conditions (e.g., thermal, pH).

Objective: To evaluate the stability of this compound in a specific solvent under controlled UV light exposure and to identify potential degradation products.

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Quartz or borosilicate glass vials

-

Photostability chamber with a controlled light source (e.g., UVA lamp)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Aluminum foil

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Control Samples: Prepare control samples by wrapping identical vials containing the solution in aluminum foil to protect them from light.

-

Exposure: Place both the test and control samples in the photostability chamber. Expose the samples to a controlled dose of UV radiation.

-

Time Points: Withdraw aliquots from both the exposed and control samples at predetermined time intervals.

-

Analysis: Analyze the withdrawn aliquots by a stability-indicating HPLC method.

-

Quantification: Determine the concentration of the parent compound in both the exposed and control samples at each time point. The difference in concentration indicates the extent of photodegradation.

-

Degradation Product Profiling: Use the PDA detector to monitor for the appearance of new peaks in the chromatograms of the exposed samples. An MS detector can be used to obtain mass information for the potential degradation products to aid in their identification.

-

Workflow for Photostability Testing

Caption: Workflow for photostability assessment.

Conclusion

This compound is a vital photoinitiator with a solubility profile that favors organic solvents over aqueous media. While it exhibits good stability under standard storage conditions, its inherent photosensitivity necessitates protection from light to prevent degradation. The primary degradation pathways appear to involve modifications to the diethylamino side chains. The experimental protocols provided in this guide offer a framework for researchers to determine quantitative solubility and to conduct detailed stability studies, which are crucial for the development of robust and effective formulations. Further research to quantify the solubility in a broader range of solvents and to fully elucidate the structures of its degradation products would be of significant value to the scientific community.

References

An In-depth Technical Guide to 4,4'-Bis(diethylamino)benzophenone (CAS 90-93-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and primary applications of 4,4'-Bis(diethylamino)benzophenone, identified by CAS number 90-93-7. This document is intended to serve as a key resource for professionals working with this compound in research and development settings.

Chemical Identity and Physical Properties

This compound, also known as Michler's ethyl ketone, is an organic compound that is widely utilized as a photoinitiator in UV-curable coatings, inks, and adhesives.[1][2] It also serves as an intermediate in the synthesis of various dyes.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 90-93-7[4] |

| IUPAC Name | bis[4-(diethylamino)phenyl]methanone[4] |

| Synonyms | 4,4'-(Tetraethyldiamino)benzophenone, Michler's ethyl ketone, Photoinitiator EMK[2][5] |

| Molecular Formula | C21H28N2O[4] |

| Molecular Weight | 324.46 g/mol [2] |

| InChI Key | VYHBFRJRBHMIQZ-UHFFFAOYSA-N[5] |

| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Light yellow to yellow-green crystalline powder/granules | [6] |

| Melting Point | 89-92 °C | [5][6] |

| Boiling Point | 475.7 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 151 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and chloroform. | [2][6] |

| Density | 1.11 g/cm³ (at 20°C) | [1] |

| UV Absorption Peaks | 248 nm, 374 nm | [2] |

| Vapor Pressure | 0 Pa at 20°C | [6] |

Synthesis and Applications

2.1. Synthesis

One common method for synthesizing this compound involves the reaction of N,N-diethylaniline with phosgene.[2][7] Another approach is the oxidation of bis(4-diethylaminophenyl)methanol (B86729) using an oxidant like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane.[3] A general synthesis procedure involves the oxidation of a 4,4'-bis(dialkylamino)diphenylmethane precursor using hydrogen peroxide in the presence of a cobalt complex catalyst.[6] The crude product is then purified by recrystallization.[6]

2.2. Primary Applications

The principal application of this compound is as a highly efficient Type II free radical photoinitiator.[6] When exposed to UV light, it initiates the polymerization of acrylates in coatings, inks, and adhesives.[1] It is particularly effective in pigmented systems.[2] Additionally, it serves as a crucial intermediate in the synthesis of triarylmethane and other dyes, such as Basic Blue B and Basic Blue R.[2][3]

The role of this compound as a Type II photoinitiator is depicted in the following diagram.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. High Efficiency Photoinitiator EMK, Photoinitiator-EAB, CAS 90-93-7 [sellchems.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C21H28N2O | CID 66663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4 -Bis(diethylamino)benzophenone = 99 90-93-7 [sigmaaldrich.com]

- 6. 4,4'-Bis(diethylamino) benzophenone | 90-93-7 [chemicalbook.com]

- 7. This compound | 90-93-7 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Aggregation-Induced Emission Properties of 4,4'-Bis(diethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique aggregation-induced emission (AIE) properties of 4,4'-Bis(diethylamino)benzophenone (BZP). BZP, a derivative of benzophenone, exhibits unconventional photophysical behavior, making it a molecule of significant interest for various applications, including chemical sensing and diagnostics. This document details the underlying mechanisms of its AIE phenomenon, experimental protocols for its synthesis and characterization, and its potential applications, with a focus on glucose sensing.

Core Concepts: Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases upon aggregation. In contrast, AIE luminogens (AIEgens) are molecules that are non-emissive or weakly emissive in dilute solutions but become highly fluorescent in the aggregated state. This phenomenon is primarily attributed to the restriction of intramolecular motions (RIM) . In dilute solutions, the excited state energy of AIEgens is dissipated through non-radiative pathways, such as intramolecular rotations and vibrations. Upon aggregation, these motions are physically constrained, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to a significant enhancement in fluorescence emission.[1]

Aggregation-Induced Emission of this compound (BZP)

This compound (BZP) is a notable AIEgen that displays an exceptionally large blue-shifted emission upon aggregation in a hydrosol environment.[2][3] This behavior is contrary to the typical red-shift observed for most luminogens in the solid state.

The underlying mechanism for this unusual blue shift is attributed to the formation of a locally excited (LE) state , a phenomenon termed Aggregation-Induced Locally Excited (AILE) state emission . In its dissolved state, the BZP molecule can undergo twisted intramolecular charge transfer (TICT) , a non-radiative decay process. However, in the aggregated state, the formation of a specific molecular packing restricts this TICT motion. This suppression of the non-radiative TICT pathway leads to the observed enhanced blue emission from the locally excited state.[2][3]

In addition to the blue-shifted emission, a broader, red-shifted emission can also be observed in larger aggregates of BZP. This is believed to originate from the excited intramolecular charge transfer (ICT) state of a more planar conformation of the BZP molecule.[2][3]

Photophysical Data

| Solvent System | Water Fraction (fw) | Emission Behavior | Putative Emissive State |

| Pure "Good" Solvent (e.g., THF) | 0% | Weakly emissive or non-emissive | - |

| Solvent/Water Mixture | Increasing fw | Significant fluorescence enhancement with a pronounced blue shift | Aggregation-Induced Locally Excited (AILE) State |

| High Water Fraction (Aggregated State) | > 60% | Intense blue emission | Locally Excited (LE) State |

| Larger Aggregates | High fw | A broader, red-shifted emission may also be observed | Intramolecular Charge Transfer (ICT) State |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the oxidation of 4,4'-bis(diethylamino)diphenylmethane.

Materials:

-

4,4'-bis(diethylamino)diphenylmethane

-

Cobalt complex (catalyst)

-

Tetrachlorophenylhydrazine

-

Trioctylmethylammonium chloride

-

Chlorobenzene

-

30% Hydrogen peroxide

-

20% Sodium bisulfite solution

-

n-Heptane

Procedure:

-

To a 250 ml four-necked flask, add 30 g of 4,4'-bis(diethylamino)diphenylmethane, 0.9 g of a cobalt complex, 0.9 g of tetrachlorophenylhydrazine, 1 g of trioctylmethylammonium chloride, and 100 ml of chlorobenzene.

-

At room temperature (20-25°C), slowly add 13.2 g of 30% hydrogen peroxide dropwise.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture to 5°C.

-

Wash the mixture with 30 ml of a 20% sodium bisulfite solution and allow the layers to separate.

-

Concentrate the organic phase by distillation under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from n-heptane to yield a light yellow solid of this compound.

-

Assess the purity of the final product using high-performance liquid chromatography (HPLC).

Protocol for Aggregation-Induced Emission Study

Materials:

-

This compound (BZP)

-

A "good" solvent (e.g., Tetrahydrofuran - THF)

-

A "poor" solvent (e.g., Deionized water)

-

Volumetric flasks and precision pipettes

-

Fluorometer and quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of BZP in the "good" solvent (THF) at a concentration of approximately 1 mM.

-

Preparation of Solvent Mixtures: Create a series of solutions with varying fractions of the "poor" solvent (water), expressed as the water fraction (fw, volume %). For example, prepare mixtures with fw of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90%. The final concentration of BZP should be kept constant across all samples (e.g., 10 µM).

-

Equilibration: Gently vortex the mixtures to ensure homogeneity and allow them to equilibrate for approximately 30 minutes before measurement.[1]

-

UV-Vis Absorption Measurement: Record the UV-Vis absorption spectrum for each solvent mixture to identify the absorption maximum and observe any scattering effects that indicate aggregate formation.[1]

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of BZP determined in the pure "good" solvent.

-

Record the fluorescence emission spectrum for each sample across the expected emission range.

-

Plot the maximum fluorescence intensity against the water fraction (fw). A sharp increase in intensity at higher fw values is indicative of AIE.[1]

-

-

Quantum Yield Determination (Relative Method):

-

Choose a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the aggregated BZP.

-

Prepare a series of dilute solutions of the standard and the aggregated BZP sample with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorbance and integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots (m_std and m_sample) are proportional to their quantum yields.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.

-

Application in Glucose Sensing

The unique AIE properties of BZP have been harnessed for the development of a potential glucose sensor. The intense blue emission of aggregated BZP in an aqueous solution can be quenched in the presence of glucose.[2][3]

Mechanism of Glucose Sensing

The quenching of the AILE of BZP aggregates by glucose is attributed to a hydrogen-bonded complexation between the glucose molecules and the BZP molecules at the surface of the aggregates. This interaction leads to a "crystal softening" or a loosening of the crystal packing of the BZP aggregates.[2][3] This disruption of the rigid aggregated state allows for the intramolecular motions of the BZP molecules to be reactivated, leading to a non-radiative decay of the excited state and, consequently, a quenching of the fluorescence.

Caption: Mechanism of glucose sensing by aggregated BZP.

Experimental and Logical Workflows

Experimental Workflow for AIE Characterization

The following diagram illustrates a typical workflow for the characterization of the AIE properties of a compound like BZP.

Caption: Standard experimental workflow for AIE characterization.

Logical Relationship of AIE Phenomenon

The core principle of aggregation-induced emission is based on the interplay between molecular structure, physical state, and photophysical properties.

Caption: Logical relationship of the AIE phenomenon.

Conclusion

This compound presents a fascinating case of aggregation-induced emission with its characteristic blue-shifted fluorescence. This unique photophysical property, governed by the restriction of intramolecular motion and the formation of a locally excited state, opens up avenues for the development of novel sensors and imaging agents. The demonstrated application in glucose sensing highlights its potential in the biomedical field. Further research to obtain a comprehensive quantitative understanding of its photophysical properties in various environments will be crucial for the rational design and optimization of BZP-based technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Aggregation induced emission enhancement of this compound with an exceptionally large blue shift and its potential use as glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation induced emission enhancement of 4,4′-bis(diethylamino)benzophenone with an exceptionally large blue shift and its potential use as glucose sensor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 4,4'-Bis(diethylamino)benzophenone

This guide provides comprehensive health and safety information for 4,4'-Bis(diethylamino)benzophenone, tailored for researchers, scientists, and drug development professionals. The following sections detail the toxicological properties, handling procedures, emergency protocols, and disposal of this compound, ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2][3]

-

Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1][5][6]

-

Hazardous to the aquatic environment, long-term hazard: May cause long-term adverse effects in the aquatic environment.[2][5]

Some suppliers also note the potential for this chemical to be a suspected mutagen and to have endocrine-disrupting effects, a characteristic of some benzophenone (B1666685) derivatives.[5]

Summary of GHS Hazard Statements:

| Code | Hazard Statement |

| H315 | Causes skin irritation.[1][6][7] |

| H319 | Causes serious eye irritation.[1][6][7] |

| H335 | May cause respiratory irritation.[1][6][7] |

| H400 | Very toxic to aquatic life.[1][6][7] |

| H413 | May cause long-term harmful effects to aquatic life.[6] |

Toxicological and Physicochemical Data

A summary of the key toxicological and physicochemical properties of this compound is presented below. Quantitative toxicological data for this specific compound is not widely available in the provided search results; therefore, data for a closely related compound, 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone), is included for reference, alongside qualitative statements.

Physicochemical Properties:

| Property | Value |

| Chemical Formula | C21H28N2O[1][8] |

| Molecular Weight | 324.47 g/mol [9] |

| Appearance | Yellow-green powder[5] |

| Melting Point | 90-95 °C |

| Solubility | Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[10] |

| Vapor Pressure | Negligible[5] |

Toxicological Data:

| Parameter | Value | Species | Reference |

| LD50 Oral (for 4,4'-Bis(dimethylamino)benzophenone) | > 6400 mg/kg | Rat | [11] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | N/A | [2][3] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | N/A | [2][3] |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | N/A | [2][3] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound. The following protocols are recommended for common laboratory procedures.

Risk Assessment and Preparation

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential hazards, evaluating the risks of exposure, and implementing appropriate control measures.

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical to minimize exposure.

References

- 1. This compound | C21H28N2O | CID 66663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. unilongindustry.com [unilongindustry.com]

- 8. 4,4'-Bis(diethylamino) benzophenone(90-93-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | CAS:90-93-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. 4,4'-Bis(dimethylamino)-benzophenone CAS 90-94-8 | 808125 [merckmillipore.com]

The Photochemical Journey of Benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and core photochemical principles of benzophenone (B1666685) and its derivatives. Benzophenone's unique photophysical properties have established it as a cornerstone in the field of photochemistry, with wide-ranging applications from organic synthesis to materials science and phototherapy. This document details the key historical milestones, fundamental reaction mechanisms, experimental protocols, and quantitative photophysical data, offering a thorough resource for professionals in research and development.

A Historical Perspective: From Discovery to Mechanistic Understanding

The journey of benzophenone photochemistry began in the early 20th century, shortly after its first synthesis. Early observations of its photoreduction in alcoholic solvents sparked decades of research aimed at unraveling the underlying mechanisms. A pivotal moment in this journey was the identification of the triplet excited state as the key reactive intermediate.

Initially, the mechanism of photoreduction was a subject of debate. It was the pioneering work of chemists like Ciamician and Silber, and later, Hammond and others, that elucidated the role of the triplet state. Through quenching experiments and the observation of phosphorescence, it was established that upon photoexcitation, benzophenone efficiently undergoes intersystem crossing from the initial singlet excited state (S₁) to a longer-lived triplet state (T₁). This triplet state, with its diradical character, is responsible for the hydrogen abstraction from a suitable donor, initiating the photochemical reaction.

Core Photochemical Principles and Reaction Mechanisms

The photochemistry of benzophenone is dominated by the reactivity of its lowest triplet state (T₁), which is of (n,π*) character. This excited state exhibits diradical-like properties, with an unpaired electron localized on the carbonyl oxygen. This makes the oxygen atom highly electrophilic and capable of abstracting a hydrogen atom from a variety of hydrogen donors.

Photoreduction of Benzophenone

The classic example of benzophenone photochemistry is its photoreduction in the presence of a hydrogen-donating solvent, such as 2-propanol. The process can be summarized in the following key steps:

-

Photoexcitation: A molecule of benzophenone in its ground state (S₀) absorbs a photon of UV light, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The S₁ state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (T₁). The quantum yield for this process is nearly quantitative.

-

Hydrogen Abstraction: The T₁ state of benzophenone abstracts a hydrogen atom from the 2-propanol, forming a benzhydrol radical (a ketyl radical) and an isopropanol (B130326) radical.

-

Dimerization: Two benzhydrol radicals then combine to form the final product, benzopinacol.

This fundamental reaction has been a workhorse for studying radical chemistry and has been adapted for various synthetic applications.

Quantitative Data on Benzophenone Derivatives

The photophysical properties of benzophenone can be significantly tuned by introducing substituents on its aromatic rings. These modifications can alter the energy levels of the excited states, the efficiency of intersystem crossing, and the reactivity of the triplet state. The following table summarizes key photophysical data for a selection of para-substituted benzophenones.

| Substituent (para-) | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet State Lifetime (τT) (µs) |

| -H (Benzophenone) | 335 | 130 | < 0.01 | 0.9 | 5 |

| -CH₃ | 340 | 150 | < 0.01 | 0.85 | 4.5 |

| -OCH₃ | 345 | 180 | 0.02 | 0.7 | 3 |

| -Cl | 342 | 140 | < 0.01 | 0.88 | 4.8 |

| -Br | 343 | 145 | < 0.01 | 0.89 | 4.9 |

| -OH | 350 | 200 | 0.05 | 0.6 | 2.5 |

Note: Values are approximate and can vary depending on the solvent and experimental conditions.

Detailed Experimental Protocols

Reproducibility in photochemical experiments is paramount. This section provides detailed methodologies for key experiments involving benzophenone derivatives.

Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for the synthesis of benzophenones.[1][2]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Substituted benzoyl chloride (1.0 equivalent)

-

Substituted benzene (B151609) (1.2 equivalents)

-

Crushed ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool to 0 °C in an ice bath.

-

Add the substituted benzoyl chloride dropwise to the stirred suspension.

-

Following the addition of the acyl chloride, add the substituted benzene dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for a Photochemical Reaction

A typical photochemical experiment requires a dedicated reactor setup to ensure efficient and controlled irradiation of the sample.[3][4][5][6]

Materials and Equipment:

-

Photochemical reactor (e.g., immersion well type)

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Cooling system for the lamp

-

Reaction vessel (quartz or borosilicate glass)

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Dissolve the benzophenone derivative and the hydrogen donor in a suitable solvent in the reaction vessel.

-

Place a magnetic stir bar in the vessel.

-

Assemble the photochemical reactor, ensuring the lamp is housed in the cooling well.

-

Degas the solution by bubbling an inert gas through it for at least 30 minutes to remove oxygen, which can quench the triplet state.

-

Start the cooling system for the lamp.

-

Turn on the UV lamp to initiate the reaction.

-

Stir the reaction mixture continuously.

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or HPLC.

-

Once the reaction is complete, turn off the lamp and allow the apparatus to cool.

-

Disassemble the reactor and work up the reaction mixture to isolate the product.

Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.[7][8][9]

Procedure:

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate). This involves irradiating the actinometer solution for a known period and measuring the resulting chemical change, which is correlated to the number of photons absorbed.

-

Sample Irradiation: Irradiate the sample solution under identical conditions (geometry, wavelength, and light intensity) as the actinometry experiment.

-

Product Quantification: After a specific irradiation time, quantify the amount of product formed using a suitable analytical technique (e.g., spectroscopy, chromatography).

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Conclusion

Benzophenone and its derivatives continue to be indispensable tools in the field of photochemistry. Their rich history, well-understood reaction mechanisms, and tunable photophysical properties make them versatile compounds for a wide array of applications. This guide has provided a foundational understanding of their historical development, core principles, and practical experimental considerations. For researchers, scientists, and drug development professionals, a thorough grasp of these concepts is essential for leveraging the full potential of benzophenone photochemistry in innovation and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Common operating guidelines for laboratory photoreactors-Shanghai 3S Technology [3s-tech.net]

- 4. techinstro.com [techinstro.com]

- 5. hepatochem.com [hepatochem.com]

- 6. vapourtec.com [vapourtec.com]

- 7. fiveable.me [fiveable.me]

- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 9. Quantum Yield [omlc.org]

Methodological & Application

Application of 4,4'-Bis(diethylamino)benzophenone in Free-Radical Photopolymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(diethylamino)benzophenone (DEABP), also known as Ethyl Michler's ketone, is a highly efficient Type II photoinitiator for free-radical polymerization. Its strong absorption in the near-UV region and excellent photochemical reactivity make it a valuable component in a wide range of applications, including the manufacturing of coatings, inks, adhesives, dental resins, and polymers for drug delivery systems.[1][2] This document provides detailed application notes, experimental protocols, and key data on the use of DEABP in photopolymerization.

DEABP functions as a photoinitiator through a hydrogen abstraction mechanism. Upon absorption of UV radiation, it is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a suitable donor, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers and oligomers.[1] The presence of the diethylamino groups on the benzophenone (B1666685) core enhances the molecule's ability to absorb UV radiation and efficiently generate these initiating radicals.[1]

Physicochemical and Photophysical Properties

Understanding the fundamental properties of DEABP is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90-93-7 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 324.46 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to yellow-green crystalline granules | --INVALID-LINK-- |

| Melting Point | 89-92 °C | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | --INVALID-LINK-- |

Table 2: Photophysical Properties of this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 352 nm | THF | --INVALID-LINK-- |

| 365 nm | - | --INVALID-LINK-- | |

| Molar Extinction Coefficient (ε) | 37,260 L·mol⁻¹·cm⁻¹ | at 365 nm | --INVALID-LINK-- |

| Fluorescence Quantum Yield (Φf) | 0.003 | Chloroform | --INVALID-LINK-- |

| Emission Maximum (λem) | Broad emission | Ethyl Acetate | --INVALID-LINK-- |

Mechanism of Action: Free Radical Generation

The function of DEABP as a Type II photoinitiator is a multi-step process that leads to the generation of free radicals capable of initiating polymerization.

Caption: Photoinitiation mechanism of DEABP.

Applications and Performance Data

DEABP is utilized in a variety of applications where rapid UV curing is required. Its efficiency is often evaluated by the degree of conversion (DC) of the monomers in the formulation.

Dental Resins and 3D Printing

DEABP is particularly effective as a co-initiator in dental resins for applications like 3D printing.[3][4][5] When combined with a binary photoinitiating system such as camphorquinone (B77051) (CQ) and an amine, DEABP can significantly enhance the degree of conversion and the initial polymerization velocity.[3][4][5]

Table 3: Degree of Conversion (DC) in a Dental Resin Formulation with and without DEABP [3][5]

| Irradiation Time (seconds) | Mean DC (%) - DEABP-free resin | Mean DC (%) - DEABP-containing resin |

| 10 | 26.1 | 39.3 |

| 30 | 32.0 | 44.2 |

| 60 | 40.4 | 48.7 |

| 180 | 46.6 | 58.7 |

| 300 | 50.4 | 59.7 |